molecular formula C22H16FN5O4 B6545960 N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-methyl-3-nitrobenzamide CAS No. 921565-36-8

N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-methyl-3-nitrobenzamide

Cat. No.: B6545960
CAS No.: 921565-36-8
M. Wt: 433.4 g/mol
InChI Key: SPYALYKJEZIDQS-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C22H16FN5O4 and its molecular weight is 433.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 433.11863217 g/mol and the complexity rating of the compound is 787. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-methyl-3-nitrobenzamide is a pyridopyrimidine derivative . Pyridopyrimidines are known to target several proteins, including dihydrofolate reductase (DHFR), tyrosine-protein kinase transforming protein Abl, MAP kinases, and biotin carboxylase . These proteins play crucial roles in various cellular processes, including cell growth, signal transduction, and metabolic pathways.

Mode of Action

Pyridopyrimidines generally interact with their targets by binding to the active site, thereby inhibiting the protein’s function . This interaction can lead to changes in cellular processes controlled by these proteins.

Biochemical Pathways

The biochemical pathways affected by this compound would depend on its specific targets. For instance, if it targets DHFR, it could affect the folate pathway, which is crucial for DNA synthesis and repair. If it targets kinases, it could impact various signaling pathways, influencing cell growth and differentiation .

Pharmacokinetics

Its degree of lipophilicity, ie, the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells . This property could influence its absorption, distribution, metabolism, and excretion (ADME) properties, thereby affecting its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. By inhibiting the function of its targets, the compound could potentially alter cellular processes such as cell growth, signal transduction, and metabolic pathways .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could affect the compound’s structure and, consequently, its ability to bind to its targets. The presence of other molecules could lead to competitive or non-competitive inhibition, affecting the compound’s efficacy .

Properties

IUPAC Name

N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-4-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN5O4/c1-12-5-6-14(10-19(12)28(31)32)21(29)26-18-11-15(7-8-17(18)23)27-13(2)25-20-16(22(27)30)4-3-9-24-20/h3-11H,1-2H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYALYKJEZIDQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)N3C(=NC4=C(C3=O)C=CC=N4)C)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.